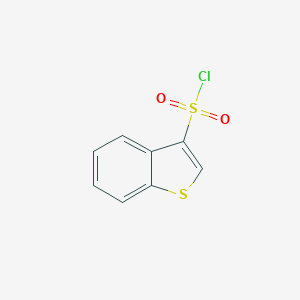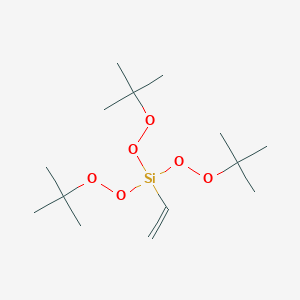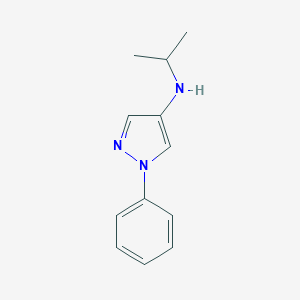
Cibacron Brilliant Red 3B-A
描述
Reactive Red 4 (RR4) is a polar dyestuff used in various industrial applications, particularly in the textile industry for coloring purposes. It is one of the reactive dyes, which are known for their ability to form covalent bonds with fibers, resulting in vibrant colors that are more resistant to washing and light. The presence of RR4 in the environment, particularly in water bodies, is a concern due to its potential toxicity and the challenges associated with its removal from wastewater .
Synthesis Analysis
While the specific synthesis of RR4 is not detailed in the provided papers, the general process of synthesizing reactive dyes often involves creating azo compounds through diazo reactions and coupling them with various substrates. The synthesis can be tailored to produce dyes with different properties by selecting different diazo components and substituents, which can affect the dye's substantivity, reactivity, and fixation properties .
Molecular Structure Analysis
The molecular structure of RR4 is not explicitly described in the provided papers. However, reactive dyes typically contain chromophores, auxochromes, and a reactive group. The chromophore is responsible for the dye's color, auxochromes modify the intensity of the color, and the reactive group allows the dye to form a covalent bond with the fiber. The presence of sulfonic acid groups in the dye molecules is common, which increases their solubility in water and allows for better interaction with the fibers .
Chemical Reactions Analysis
RR4 undergoes various chemical reactions, particularly when it is being fixed onto fibers. The reactive groups in the dye react with functional groups on the fiber, such as hydroxyl or amino groups, forming strong covalent bonds. This reaction is typically done in an alkaline medium to facilitate the bonding process. The presence of other dyes can affect the reactivity and fixation of RR4, as they may compete for the same binding sites on the fibers or adsorbents .
Physical and Chemical Properties Analysis
The physical and chemical properties of RR4 are influenced by its molecular structure. The presence of sulfonate groups in RR4 contributes to its water solubility and its anionic nature in aqueous solutions. The adsorption capacity of RR4 onto various adsorbents, such as coke waste and immobilized Corynebacterium glutamicum, is affected by the pH of the solution, with higher adsorption capacities observed at lower pH levels. This is due to the increased protonation of amine groups on the adsorbents, which can interact electrostatically with the anionic dye molecules. The presence of other ions in the solution can also affect the adsorption process, although RR4's uptake was found to be not significantly affected by high salt concentrations .
Relevant Case Studies
Several case studies have been conducted to understand the behavior of RR4 in different contexts. For instance, the competition of RR4 with other dyes during the biosorption process was studied, revealing that the presence of RR4 can severely affect the biosorption of other dyes like Reactive Blue 4. This suggests that the treatment of wastewater containing multiple dyes requires careful consideration of the interactions between different dye molecules . Another study developed a new method for the extraction and analysis of RR4 from water, which is crucial for environmental monitoring and the development of wastewater treatment strategies . Additionally, the adsorption performance of coke waste for the removal of RR4 was evaluated, indicating its potential as an economical adsorbent for dye removal .
科学研究应用
壳聚糖相互作用的生物医学应用
Cibacron Brilliant Red 3B-A 已被用于确定溶液中壳聚糖的浓度,这对药物制剂至关重要。 染料与壳聚糖之间的相互作用会导致光物理变化,例如发射猝灭和聚集,这对开发药物递送载体和基因治疗应用具有重要意义 .
光催化降解污染物
活性艳红 4 可以敏化 TiO2,增强对亚甲基蓝等污染物的光催化降解。 该应用在水处理中尤其重要,染料敏化 TiO2 可以改善废水中毒性染料的分解,有助于环境修复工作 .
吸附和水净化
该化合物因其在颗粒活性炭上的吸附行为而被研究。 了解这种相互作用对于设计有效的水净化系统至关重要,该系统可以从水源中去除染料和其他污染物,确保更安全的饮用水并减少环境污染 .
染料的生物吸附
活性艳红 4 参与生物吸附过程,可以利用各种生物吸附剂从水溶液中去除。 该应用对纺织行业意义重大,因为从废水中去除染料是一个重要的环境问题 .
用于定量分析的分析化学
在分析化学中,this compound 用作快速测定壳聚糖的探针。 这对定量测定各种样品中的壳聚糖至关重要,这对食品和制药行业的质量控制具有影响 .
聚电解质-染料相互作用的研究
该染料用于研究聚电解质-染料相互作用,这对了解溶液中带电大分子行为至关重要。 这些研究对开发新材料和理解生物过程具有影响 .
染料敏化太阳能电池
活性艳红 4 可用作染料敏化太阳能电池中的电子供体,这可能导致开发更有效的太阳能收集技术。 该应用利用了染料吸收光和转移电子的能力,为可再生能源解决方案做出了贡献 .
安全和危害
未来方向
While specific future directions for Reactive Red 4 were not found in the retrieved documents, it is worth noting that research is ongoing in the field of dyes and their applications. For instance, Reactive Red 4 has been used in studies investigating the photocatalytic degradation of other dyes , suggesting potential future directions in environmental remediation and wastewater treatment.
作用机制
Target of Action
Cibacron Brilliant Red 3B-A, also known as Reactive Red 4, primarily targets chitosan . Chitosan is a natural polymer produced by numerous organisms like fungi, arthropods, crustaceans, insects, and mollusks . It is the only naturally sourced polymer that can be protonated in acidic conditions, making it positively charged . This polycationic character is crucial in many applications, such as forming polyplexes with negatively charged nucleic acids for gene delivery, facilitating interaction with negatively charged mucosa and cell membranes for drug delivery vehicles, and interacting with crosslinking agents to form hydrogels .
Mode of Action
This compound interacts with chitosan to form micro- to nanometer-sized aggregates, depending on their charge ratio . This interaction induces several photophysical changes in this compound, including a bathochromic band shift, emission at 600 nm, and emission quenching at 360 nm . These changes are also induced, albeit less intensely, by the chitosan monomer glucosamine and poly (allylamine) hydrochloride, both of which contain amino groups .
Biochemical Pathways
The interaction between this compound and chitosan affects the absorbance spectrum of the dye, a phenomenon known as metachromasy . This effect was initially used in microscopy for specifically staining tissues but was later found to occur when many dyes interact with polyelectrolytes of opposite charge in solution .
Result of Action
The interaction between this compound and chitosan results in the formation of aggregates that exhibit unique photophysical properties . These aggregates have a twisted, chiral structure, as suggested by the chitosan-induced circular dichroism in this compound . The low linear charge density of chitosan and its chiral conformation are considered responsible for the enhanced photophysical response of this compound interacting with the polycation .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the dye’s interaction with chitosan and the resulting changes in its photophysical properties depend on their charge ratio . .
属性
IUPAC Name |
tetrasodium;5-benzamido-3-[[5-[[4-chloro-6-(4-sulfonatoanilino)-1,3,5-triazin-2-yl]amino]-2-sulfonatophenyl]diazenyl]-4-hydroxynaphthalene-2,7-disulfonate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H23ClN8O14S4.4Na/c33-30-37-31(34-18-6-9-20(10-7-18)56(44,45)46)39-32(38-30)35-19-8-11-24(58(50,51)52)22(14-19)40-41-27-25(59(53,54)55)13-17-12-21(57(47,48)49)15-23(26(17)28(27)42)36-29(43)16-4-2-1-3-5-16;;;;/h1-15,42H,(H,36,43)(H,44,45,46)(H,47,48,49)(H,50,51,52)(H,53,54,55)(H2,34,35,37,38,39);;;;/q;4*+1/p-4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NUZJNUDPZLPKAR-UHFFFAOYSA-J | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)NC2=C3C(=CC(=C2)S(=O)(=O)[O-])C=C(C(=C3O)N=NC4=C(C=CC(=C4)NC5=NC(=NC(=N5)NC6=CC=C(C=C6)S(=O)(=O)[O-])Cl)S(=O)(=O)[O-])S(=O)(=O)[O-].[Na+].[Na+].[Na+].[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H19ClN8Na4O14S4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
16480-43-6 (Parent) | |
| Record name | Cibacron brilliant red 3B-A | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017681504 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID40889391 | |
| Record name | C.I. Reactive Red 4 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40889391 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
995.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
17681-50-4 | |
| Record name | Cibacron brilliant red 3B-A | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017681504 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2,7-Naphthalenedisulfonic acid, 5-(benzoylamino)-3-[2-[5-[[4-chloro-6-[(4-sulfophenyl)amino]-1,3,5-triazin-2-yl]amino]-2-sulfophenyl]diazenyl]-4-hydroxy-, sodium salt (1:4) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | C.I. Reactive Red 4 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40889391 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Tetrasodium 5-(benzoylamino)-3-[[5-[[4-chloro-6-[(4-sulphonatophenyl)amino]-1,3,5-triazin-2-yl]amino]-2-sulphonatophenyl]azo]-4-hydroxynaphthalene-2,7-disulphonate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.037.860 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



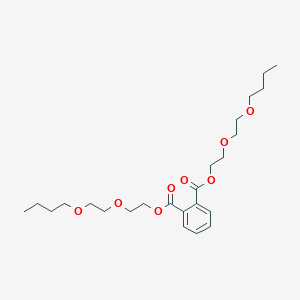

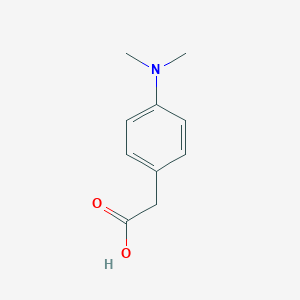
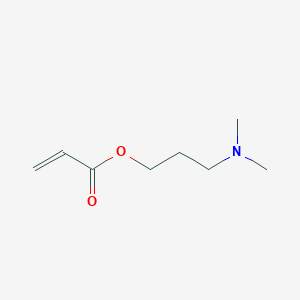

![1-[(4-chlorophenyl)sulfonyl]-1H-pyrrole](/img/structure/B97925.png)

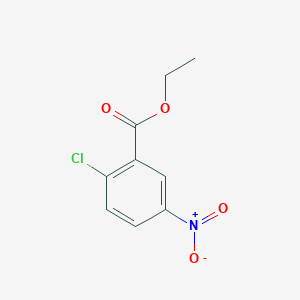
![2,5-Dimethyl-1-azabicyclo[2.2.2]octane](/img/structure/B97931.png)
